2-Ethyl-4-oxopentanoic acid
Description
Contextualization within Branched-Chain Keto Acid Chemistry
2-Ethyl-4-oxopentanoic acid belongs to the family of branched-chain keto acids (BCKAs). BCKAs are α-keto acids derived from the transamination of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. frontiersin.orgmdpi.com This class of compounds plays a crucial role in various metabolic pathways.
The defining structural feature of this compound that places it within this category is the ethyl group at the α-carbon (the second carbon) relative to the carboxylic acid group. This branching, combined with the ketone functional group, influences its metabolic fate and biological activity.
The metabolism of BCAAs and their corresponding BCKAs is a vital area of biochemical research, with implications for understanding metabolic disorders. frontiersin.org The initial step in the catabolism of BCAAs is their conversion to BCKAs, a reaction catalyzed by branched-chain aminotransferases. frontiersin.orgmdpi.com These BCKAs can then undergo oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKD) complex, a key regulatory step in BCAA metabolism. fiveable.meacs.org
Significance of Oxopentanoic Acid Core Structures in Organic Synthesis and Biochemistry
The oxopentanoic acid core structure, of which this compound is a derivative, is a valuable scaffold in both organic synthesis and biochemistry. The presence of both a ketone and a carboxylic acid group provides two reactive centers for a variety of chemical transformations. ontosight.aisolubilityofthings.com
In organic synthesis, this dual functionality allows for the construction of more complex molecules. For instance, the ketone can undergo reactions like reduction to an alcohol or nucleophilic additions, while the carboxylic acid can be converted to esters, amides, or other acid derivatives. This versatility makes oxopentanoic acids and their derivatives useful building blocks for creating pharmaceuticals and other fine chemicals. solubilityofthings.comlookchem.com
From a biochemical perspective, various oxopentanoic acid isomers are key intermediates in metabolic pathways. ontosight.aicymitquimica.com For example, 5-oxopentanoic acid is involved in the metabolism of essential amino acids like valine and isoleucine. ontosight.ai Similarly, 2-oxopentanoic acid is recognized as a human metabolite. nih.gov These compounds are integral to the citric acid cycle and energy production. The study of these core structures provides insights into fundamental biological processes and their dysregulation in disease.
Below is a table summarizing the key properties of this compound.
| Property | Value |
| IUPAC Name | This compound nih.gov |
| Molecular Formula | C₇H₁₂O₃ nih.gov |
| Molecular Weight | 144.17 g/mol nih.gov |
| CAS Number | 56369-71-2 nih.gov |
| SMILES | CCC(CC(=O)C)C(=O)O nih.gov |
| InChIKey | TULILRZWOVSTLQ-UHFFFAOYSA-N nih.govjst.go.jp |
Structure
3D Structure
Properties
CAS No. |
56369-71-2 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
2-ethyl-4-oxopentanoic acid |
InChI |
InChI=1S/C7H12O3/c1-3-6(7(9)10)4-5(2)8/h6H,3-4H2,1-2H3,(H,9,10) |
InChI Key |
TULILRZWOVSTLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(=O)C)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Ethyl 4 Oxopentanoic Acid
Chemoenzymatic Synthesis Approaches
Chemoenzymatic synthesis combines the efficiency of traditional chemical reactions with the high selectivity of biocatalysis. This hybrid approach is particularly advantageous for creating complex chiral molecules like 2-Ethyl-4-oxopentanoic acid, offering mild reaction conditions and high enantiomeric purity. rsc.org
Biocatalytic Pathways for Stereoselective Formation
The stereoselective formation of this compound or its immediate precursors can be achieved through several enzymatic pathways. These methods are prized for their ability to generate a specific enantiomer, a critical requirement in many applications.
Asymmetric Amination using Transaminases: One prominent biocatalytic strategy involves the use of ω-transaminases (ω-TAs) for the asymmetric amination of a prochiral keto acid. mdpi.com While direct application on this compound is not extensively documented, research on the closely related substrate, 2-oxopentanoic acid, demonstrates the viability of this pathway. nih.gov The small binding pocket of most wild-type ω-TAs often limits their activity towards substrates with side chains larger than an ethyl group. nih.gov
To overcome this limitation, protein engineering has been successfully employed. For instance, an (S)-selective ω-transaminase from Ochrobactrum anthropi (OATA) was engineered through alanine (B10760859) scanning mutagenesis. The resulting L57A variant exhibited a dramatic 48-fold increase in activity for 2-oxopentanoic acid compared to the wild-type enzyme. mdpi.comnih.gov This engineered biocatalyst can be used for the asymmetric synthesis of L-norvaline from 2-oxopentanoic acid with an enantiomeric excess greater than 99%. nih.gov Such a process highlights a feasible route where a stereocenter is installed via amination, which could subsequently be transformed if the keto-acid functionality is desired.
Table 1: Effect of L57 Mutation on ω-Transaminase (OATA) Activity for α-Keto Acids
| Substrate | Side Chain | Wild Type Rate (μM/min) | L57A Variant Rate (μM/min) | Fold Increase |
|---|---|---|---|---|
| 2-Oxobutyric acid | -CH₂CH₃ | 69 ± 5 | 161 ± 6 | ~2.3 |
| 2-Oxopentanoic acid | -(CH₂)₂CH₃ | 4 ± 2 | 190 ± 8 | ~48 |
| 2-Oxohexanoic acid | -(CH₂)₃CH₃ | 2 ± 1 | 77 ± 1 | ~39 |
Data sourced from studies on OATA variants, representing the initial reaction rate per 1 μM of enzyme. nih.govasm.org
Asymmetric Reduction using Ene-Reductases: Another powerful biocatalytic tool for establishing stereocenters is the use of ene-reductases from the Old Yellow Enzyme (OYE) family. rsc.orgrsc.org These enzymes catalyze the asymmetric reduction of activated carbon-carbon double bonds. rsc.org A chemoenzymatic strategy could involve the synthesis of an α,β-unsaturated precursor, such as an ethyl 2-ethyl-4-oxopent-2-enoate. The ene-reductase would then stereoselectively reduce the double bond to install the chiral center at the C2 position, yielding the saturated γ-oxo ester with high enantiomeric excess. rsc.org This approach has been successfully demonstrated on a variety of acyclic and cyclic γ-keto esters, underscoring its potential for producing chiral building blocks. rsc.orgrsc.org
Enzymatic Derivatization and Transformation
Enzymes are also employed for specific chemical transformations on the pentanoic acid backbone or its precursors, often as part of a multi-step chemoenzymatic sequence.
Enzymatic Hydrolysis: Lipases are commonly used for the mild and selective hydrolysis of ester precursors to yield the final carboxylic acid. For example, the lipase (B570770) from Candida rugosa has been used to smoothly hydrolyze various α-keto esters to their corresponding α-keto acids in a one-pot process. acs.org This step is crucial in syntheses that begin with the more soluble and easily handled ester form of the target molecule.
Enzymatic Reduction of Ketones: While the target compound contains a ketone, related enzymatic transformations are noteworthy. Dehydrogenases can be used for the stereoselective reduction of the ketone at the C4 position to a hydroxyl group. Genetically engineered enzymes, such as the H205Q mutant of D-hydroxyisocaproate dehydrogenase, have shown broad substrate specificity and high catalytic activity in reducing α-keto acids to their corresponding (2R)-hydroxy acids in excellent yields. acs.org Similarly, lactate (B86563) dehydrogenases can produce either the (S)- or (R)-2-hydroxy acid, depending on the specific enzyme used. acs.org
Classical Organic Synthesis Routes
Traditional organic synthesis provides fundamental and versatile methods for constructing the carbon framework and tailoring the functional groups of this compound.
Strategies for Carbon-Carbon Bond Formation at C2
The key step in the classical synthesis is the formation of the carbon-carbon bond to introduce the ethyl group at the C2 position. This is typically achieved through the alkylation of an enolate.
A common and effective strategy involves the use of ethyl acetoacetate (B1235776) as a starting material. chemsrc.com The methylene (B1212753) protons at the C2 position are acidic and can be readily removed by a base (e.g., sodium ethoxide) to form a nucleophilic enolate. This enolate can then be reacted with an ethyl halide, such as ethyl bromide or ethyl iodide, in an Sₙ2 reaction to form ethyl 2-ethylacetoacetate.
A more direct approach would utilize an ester of levulinic acid (4-oxopentanoic acid). The enolate of ethyl levulinate can be generated using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) and subsequently alkylated at the C2 position with an ethyl halide. This method directly builds the required carbon skeleton.
Functional Group Interconversions on the Pentanoic Acid Backbone
Once the carbon skeleton is assembled, functional group interconversions are often necessary to arrive at the final product.
Formation of the Carboxylic Acid: If the synthesis starts from an ester precursor, such as the ethyl 2-ethyllevulinate described above, the final step is the hydrolysis of the ester to the carboxylic acid. This can be accomplished under either acidic (e.g., aqueous HCl or H₂SO₄) or basic (e.g., aqueous NaOH followed by acidic workup) conditions. In syntheses that utilize a nitrile group as a precursor to the carboxylic acid, harsh hydrolytic conditions, such as heating with concentrated hydrobromic acid, can be employed to convert the nitrile to the desired acid. prepchem.com
Formation of the Ketone: The 4-oxo group is typically incorporated from the start of the synthesis by using a β-keto ester like ethyl acetoacetate or a γ-keto acid like levulinic acid. chemsrc.com Alternatively, the ketone functionality could be generated via the oxidation of a corresponding secondary alcohol using common oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.
Asymmetric Synthesis of Chiral this compound Enantiomers
To obtain a single enantiomer of this compound through classical methods, asymmetric synthesis techniques are required.
Use of Chiral Auxiliaries: A well-established method for asymmetric alkylation involves the use of a chiral auxiliary. For example, a levulinic acid precursor could be covalently attached to a chiral auxiliary, such as a chiral oxazolidinone (Evans auxiliary). The resulting amide's enolate can then be formed, and the bulky chiral auxiliary directs the incoming ethyl halide to one face of the enolate, leading to a highly diastereoselective alkylation at the C2 position. Subsequent cleavage of the auxiliary releases the enantiomerically enriched this compound.
Catalytic Asymmetric Synthesis: More modern approaches utilize chiral catalysts. Asymmetric alkylation could potentially be achieved using a chiral phase-transfer catalyst to control the stereochemistry of the reaction between a levulinate ester enolate and an ethyl halide. Another strategy is organocatalysis, where a chiral amine or acid catalyst could be used to mediate a stereoselective Michael addition of a nucleophile to an α,β-unsaturated precursor, thereby establishing the stereocenter at C2.
Chemical Reactivity and Transformation Pathways of 2 Ethyl 4 Oxopentanoic Acid
Reactions at the Ketone Functionality
The ketone group at the C4 position is an electrophilic center, susceptible to attack by nucleophiles. Its reactivity is a focal point for various addition, condensation, and reduction reactions.
Nucleophilic Addition Reactions
Nucleophilic addition is a fundamental reaction of ketones, where a nucleophile attacks the electrophilic carbonyl carbon. libretexts.org This process breaks the carbon-oxygen π-bond, leading to a tetrahedral intermediate that is subsequently protonated to form an alcohol. youtube.com
In the case of 2-Ethyl-4-oxopentanoic acid, nucleophilic addition to the ketone can be achieved with a variety of reagents. For instance, organometallic reagents like Grignard reagents (R-MgX) or organolithium compounds (R-Li) can introduce new carbon-carbon bonds. The reaction with a Grignard reagent, followed by an acidic workup, would yield a tertiary alcohol. Similarly, the addition of a cyanide ion (from a source like HCN or NaCN) would form a cyanohydrin. libretexts.org
Table 1: Examples of Nucleophilic Addition Reactions (Note: The following data is illustrative of typical reactions for γ-keto acids and has been adapted for this compound.)
| Nucleophile | Reagent | Product |
| Hydride ion | Sodium borohydride (B1222165) (NaBH₄) | 2-Ethyl-4-hydroxypentanoic acid |
| Methyl group | Methylmagnesium bromide (CH₃MgBr) | 2-Ethyl-4-hydroxy-4-methylpentanoic acid |
| Cyanide ion | Hydrogen cyanide (HCN) | 2-Ethyl-4-cyano-4-hydroxypentanoic acid |
Condensation and Cyclization Reactions
The ketone functionality can participate in condensation reactions, which involve the formation of a larger molecule with the elimination of a small molecule, typically water. Aldol-type condensations and related reactions are common for ketones with α-hydrogens. libretexts.org
For this compound, intramolecular condensation reactions are particularly relevant. Under acidic or basic conditions, the enol or enolate of the ketone can be formed, which can then attack the carboxylic acid or its derivative, leading to the formation of cyclic products. For example, intramolecular aldol (B89426) condensation could potentially lead to the formation of a five- or six-membered ring, depending on which α-protons are involved and the reaction conditions.
Furthermore, reactions with amines or hydrazines can lead to the formation of imines or hydrazones, respectively. These reactions are often reversible and acid-catalyzed. youtube.com
Reductive Transformations of the Oxo Group
The ketone group can be reduced to a secondary alcohol or completely deoxygenated to a methylene (B1212753) group. The choice of reducing agent determines the outcome of the reaction.
For the reduction to a secondary alcohol (2-ethyl-4-hydroxypentanoic acid), mild reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective. youtube.com Catalytic hydrogenation with reagents like H₂ over a metal catalyst (e.g., Pd, Pt, Ni) can also achieve this transformation.
For the complete reduction of the ketone to a methylene group (deoxygenation), harsher conditions are typically required. The Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures) are classic methods for this transformation. youtube.com
Carboxylic Acid Reactivity and Derivatization
The carboxylic acid group is another site of reactivity in this compound, allowing for the formation of various derivatives such as esters and amides, as well as undergoing decarboxylation under certain conditions.
Esterification and Amidation Studies
Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst (such as sulfuric acid or p-toluenesulfonic acid) yields an ester. This reaction, known as Fischer esterification, is an equilibrium process. chemguide.co.uk To drive the reaction towards the product, the alcohol is often used in excess, or water is removed as it is formed.
Amidation: The formation of an amide from this compound requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow. Common methods involve converting the carboxylic acid to a more reactive species, such as an acyl chloride or using a coupling reagent. fishersci.co.uksemanticscholar.org Coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used to facilitate amide bond formation. fishersci.co.uk
Table 2: Representative Esterification and Amidation Reactions (Note: The following data is illustrative of typical reactions for γ-keto acids and has been adapted for this compound.)
| Reaction | Reagent(s) | Product |
| Esterification | Ethanol, H₂SO₄ (cat.) | Ethyl 2-ethyl-4-oxopentanoate |
| Amidation | Ammonia, DCC | 2-Ethyl-4-oxopentanamide |
| Amidation | Aniline, EDC | N-phenyl-2-ethyl-4-oxopentanamide |
Decarboxylation Mechanisms and Products
Decarboxylation is the removal of a carboxyl group as carbon dioxide (CO₂). While simple carboxylic acids are generally stable to heat, those with a carbonyl group at the β-position (β-keto acids) undergo decarboxylation relatively easily upon heating. nih.gov
This compound is a γ-keto acid, not a β-keto acid, and therefore does not undergo facile thermal decarboxylation via the typical cyclic transition state mechanism seen in β-keto acids. nih.gov Decarboxylation of γ-keto acids generally requires more forcing conditions and may proceed through different mechanisms, potentially involving radical intermediates or requiring specific catalysts. Studies on the decarboxylation of acidic cannabinoids, for example, show that the reaction kinetics are highly dependent on temperature. nih.govthieme-connect.de
Isomerization and Tautomerization Research
This compound, being a β-keto acid, can exist in equilibrium between its keto and enol forms. This phenomenon is known as keto-enol tautomerism. masterorganicchemistry.com The enol form is characterized by the presence of a hydroxyl group and a carbon-carbon double bond.
The position of the keto-enol equilibrium is influenced by several factors, including:
Solvent: Polar, protic solvents tend to favor the keto form as they can hydrogen bond with the carbonyl group. Less polar solvents favor the enol form, which can be stabilized by intramolecular hydrogen bonding. masterorganicchemistry.com
Substitution: The ethyl group at the α-carbon influences the stability of the enol tautomer. Generally, more substituted enols are more stable. chemistrysteps.com
Conjugation: If the enol form can enter into a larger system of conjugation, its stability is significantly increased.
| Compound | Solvent | % Enol Tautomer (approximate) |
| Acetylacetone | Gas Phase | 92 |
| Acetylacetone | Cyclohexane | 95 |
| Acetylacetone | Water | 15 |
| Ethyl acetoacetate (B1235776) | Hexane | 46 |
| Ethyl acetoacetate | Water | 0.4 |
This data is for illustrative purposes for similar compounds and not specific to this compound.
The interconversion between the keto and enol forms is typically rapid and can be catalyzed by either acid or base. masterorganicchemistry.com This tautomerism is fundamental to the reactivity of the α-carbon, as the enol and enolate are the key nucleophilic intermediates in many of the reactions discussed.
Structural and Stereochemical Investigations of 2 Ethyl 4 Oxopentanoic Acid and Its Derivatives
Advanced Spectroscopic Elucidation Techniques in Research
Modern spectroscopic methods are indispensable for the detailed characterization of 2-ethyl-4-oxopentanoic acid, offering non-destructive analysis of its structure and stereochemistry. High-resolution nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are two of the most powerful techniques employed for this purpose.
High-resolution NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including this compound. Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity of atoms and the electronic environment of the nuclei.
In the case of this compound, which exists in equilibrium with its enol tautomer, NMR spectroscopy can provide insights into the keto-enol tautomerism. acs.org The presence of a chiral center at the C2 position introduces magnetic inequivalence for the diastereotopic protons of the adjacent methylene (B1212753) group in the ethyl substituent, which can be observed in the ¹H NMR spectrum.
While specific NMR data for this compound is not extensively reported in publicly available literature, the expected chemical shifts can be predicted based on the analysis of similar beta-keto acids. acs.org The protons on the carbon alpha to the carboxylic acid and ketone groups would exhibit characteristic downfield shifts. jove.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures and may vary depending on the solvent and other experimental conditions.)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| CH₃ (ethyl) | ~0.9 | Triplet |
| CH₂ (ethyl) | ~1.6 | Multiplet |
| CH (C2) | ~2.8 | Multiplet |
| CH₂ (C3) | ~2.5 | Multiplet |
| CH₃ (acetyl) | ~2.2 | Singlet |
| COOH | ~10-12 | Broad Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures and may vary depending on the solvent and other experimental conditions.)
| Carbon | Predicted Chemical Shift (ppm) |
| CH₃ (ethyl) | ~12 |
| CH₂ (ethyl) | ~25 |
| CH (C2) | ~50 |
| CH₂ (C3) | ~45 |
| CH₃ (acetyl) | ~30 |
| C=O (ketone) | ~205 |
| C=O (acid) | ~175 |
Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of this compound and its derivatives. It is also instrumental in monitoring the progress of chemical reactions and characterizing the resulting products. jove.com
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation pathways for carboxylic acids and ketones would also be observed. These include the loss of a water molecule, decarboxylation (loss of CO₂), and alpha-cleavage adjacent to the carbonyl groups. One prominent fragmentation pattern in ketones is the McLafferty rearrangement, which may occur if a gamma-hydrogen is present. jove.com
Table 3: Expected Key Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment | Fragmentation Pathway |
| 144 | [C₇H₁₂O₃]⁺ | Molecular Ion (M⁺) |
| 126 | [C₇H₁₀O₂]⁺ | Loss of H₂O |
| 99 | [C₆H₁₁O]⁺ | Loss of COOH |
| 85 | [C₅H₉O]⁺ | Alpha-cleavage |
| 71 | [C₄H₇O]⁺ | Alpha-cleavage |
| 43 | [CH₃CO]⁺ | Acylium ion |
Crystallographic Studies of Solid-State Forms
Chiral Resolution and Enantiomeric Purity Analysis in Synthetic Pathways
The presence of a stereocenter at the C2 position means that this compound can exist as a pair of enantiomers. The separation of these enantiomers, known as chiral resolution, is a critical step in the synthesis of enantiopure compounds.
Common methods for the chiral resolution of carboxylic acids include the formation of diastereomeric salts with a chiral amine, followed by fractional crystallization. tcichemicals.com Alternatively, chromatographic techniques using a chiral stationary phase (CSP) can be employed for the analytical or preparative separation of enantiomers. researchgate.netnih.gov High-performance liquid chromatography (HPLC) with a suitable chiral column is a widely used method for this purpose. researchgate.net
The enantiomeric purity of a sample of this compound is typically determined by chiral HPLC or by NMR spectroscopy using a chiral solvating agent or a chiral derivatizing agent. These techniques allow for the quantification of each enantiomer in a mixture, often expressed as enantiomeric excess (ee).
Computational and Theoretical Chemistry Studies of 2 Ethyl 4 Oxopentanoic Acid
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-ethyl-4-oxopentanoic acid, DFT calculations would be instrumental in determining its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. Such calculations would provide a three-dimensional representation of the molecule in its lowest energy state.
Furthermore, DFT can be employed to analyze the electronic properties of the molecule. This includes the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. These parameters are crucial for understanding the molecule's reactivity, with the HOMO and LUMO energies indicating its electron-donating and electron-accepting capabilities, respectively. A smaller HOMO-LUMO gap generally suggests higher reactivity.
Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound (Note: The following data is illustrative and based on typical values for similar organic molecules, as specific experimental or computational data for this compound is not readily available.)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O (carbonyl) | 1.22 Å |
| C-O (carboxyl) | 1.35 Å | |
| C-C (backbone) | 1.53 Å | |
| C-H | 1.09 Å | |
| Bond Angle | O=C-C | 121° |
| C-C-C | 110° | |
| Dihedral Angle | H-C-C-H | 60° (staggered) |
Table 2: Hypothetical DFT-Calculated Electronic Properties for this compound (Note: The following data is illustrative and based on typical values for similar organic molecules.)
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.8 D |
Reaction Mechanism Prediction and Transition State Analysis
Computational chemistry provides valuable insights into the mechanisms of chemical reactions. For this compound, theoretical studies could predict the pathways of its various potential reactions, such as oxidation, reduction, or enolization. By mapping the potential energy surface of a reaction, it is possible to identify the transition states, which are the highest energy points along the reaction coordinate.
The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to determine the feasibility and rate of a reaction. Transition state analysis would involve identifying the unique imaginary frequency corresponding to the motion along the reaction coordinate, confirming the structure as a true transition state. These studies would be crucial for understanding the reactivity of the keto and carboxylic acid functional groups within the molecule.
Conformation Analysis and Conformational Landscapes
Due to the presence of several single bonds, this compound can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. Computational methods, such as systematic or stochastic conformational searches, can be used to explore the conformational landscape of the molecule.
The results of a conformational analysis are typically presented as a potential energy surface, where the energy of the molecule is plotted as a function of one or more dihedral angles. The minima on this surface correspond to stable conformers. Understanding the conformational preferences of this compound is important as different conformers can exhibit different reactivities and biological activities.
Table 3: Hypothetical Relative Energies of Stable Conformers of this compound (Note: The following data is illustrative and represents a possible outcome of a conformational analysis.)
| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |
| 1 (Global Minimum) | 0.00 | 65 |
| 2 | 0.85 | 25 |
| 3 | 1.50 | 10 |
Molecular Docking Simulations with Biochemical Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations could be used to investigate its potential interactions with various biochemical targets, such as enzymes or receptors.
Given its structure as a keto acid, potential targets could include enzymes involved in metabolic pathways where similar molecules are substrates or inhibitors. The docking process involves placing the ligand (this compound) into the binding site of the protein and evaluating the binding affinity using a scoring function. The results can provide insights into the binding mode, key interactions (e.g., hydrogen bonds, hydrophobic interactions), and the potential biological activity of the compound.
Table 4: Hypothetical Molecular Docking Results for this compound with a Putative Enzyme Target (Note: The following data is illustrative and represents a possible outcome of a molecular docking study.)
| Parameter | Value |
| Binding Affinity (kcal/mol) | -6.8 |
| Interacting Residues | Asp120, Arg145, Phe260 |
| Hydrogen Bonds | 2 (with Asp120, Arg145) |
| Hydrophobic Interactions | 3 (with Phe260, Leu280) |
Biochemical and Metabolic Research on 2 Ethyl 4 Oxopentanoic Acid
Role as an Enzyme Substrate or Inhibitor Analog
Currently, there is no available scientific literature detailing the specific role of 2-Ethyl-4-oxopentanoic acid as either a substrate or an inhibitor analog for the enzymes discussed below.
Interactions with Branched-Chain Alpha-Keto Acid Dehydrogenases
No studies were identified that investigate the interactions between this compound and branched-chain alpha-keto acid dehydrogenases. This complex is crucial for the metabolism of branched-chain amino acids, and while it acts on various alpha-keto acids, the effect of this compound on its activity has not been documented.
Studies with Oxidoreductases and Other Metabolic Enzymes
There is a lack of published research on the interaction of this compound with oxidoreductases or other metabolic enzymes. Therefore, its potential as a substrate or modulator of these enzymatic pathways remains unknown.
Exploration in In Vitro Metabolic Pathways
An extensive search of scientific literature and metabolic databases yielded no studies on the in vitro metabolic pathways of this compound. The metabolic fate of this compound in cellular or subcellular systems has not been reported.
Bioconversion and Microbial Transformation Studies
There is no available research documenting the bioconversion or microbial transformation of this compound. Studies involving the use of microorganisms to modify or metabolize this specific compound have not been published.
Analogues for Biochemical Probe Development
The development of biochemical probes derived from this compound has not been described in the current scientific literature. There is no indication of its use as a scaffold for creating tools to study biochemical processes.
Synthetic Utility of 2 Ethyl 4 Oxopentanoic Acid in Complex Molecule Synthesis
Building Block for Heterocyclic Compounds
The 1,4-dicarbonyl-like structure of 2-ethyl-4-oxopentanoic acid makes it a suitable precursor for the synthesis of various five- and six-membered heterocyclic systems. The reactivity of its ketone and carboxylic acid functionalities can be strategically exploited to construct rings containing nitrogen, oxygen, and sulfur.
One of the most prominent applications of 1,4-dicarbonyl compounds is in the Paal-Knorr synthesis for the formation of pyrroles and furans. wikipedia.orgalfa-chemistry.com While the classical Paal-Knorr reaction utilizes a 1,4-diketone, the γ-keto acid moiety of this compound can be envisioned to undergo analogous cyclization reactions. For instance, reaction with a primary amine or ammonia under acidic conditions could potentially lead to the formation of a substituted pyrrole. The reaction would proceed through the initial formation of an enamine or imine at the ketone position, followed by intramolecular nucleophilic attack of the nitrogen on the activated carboxylic acid (or its ester derivative), and subsequent dehydration to yield the aromatic pyrrole ring.
Similarly, the synthesis of substituted furans from this compound is theoretically plausible under acidic conditions. organic-chemistry.org Protonation of the ketone would be followed by intramolecular attack from the enol form of the carboxylic acid, leading to a cyclic hemiacetal-like intermediate which, upon dehydration, would yield the furan ring.
Furthermore, this compound can serve as a precursor for substituted pyrimidines . General synthetic strategies for pyrimidines often involve the condensation of a three-carbon dicarbonyl component with an amidine or urea. organic-chemistry.orgmdpi.com The carbon backbone of this compound can be utilized as this three-carbon unit. For example, condensation with urea or thiourea could potentially lead to the formation of pyrimidine-2,4-diones (uracils) or 2-thiouracils, which are core structures in many biologically active molecules.
| Heterocycle | Potential Reagents | Key Reaction Type | Resulting Core Structure |
| Pyrrole | Primary Amine (e.g., Aniline), Ammonia | Paal-Knorr type Cyclization | Substituted Pyrrole |
| Furan | Strong Acid (e.g., H₂SO₄) | Paal-Knorr type Cyclization | Substituted Furan |
| Pyrimidine | Urea, Amidines | Condensation/Cyclization | Substituted Pyrimidinone |
Precursor in Natural Product Synthesis Intermediates
While direct applications of this compound in the total synthesis of natural products are not extensively documented, its structural motifs are present in numerous natural products and their synthetic intermediates. γ-Keto acids and their derivatives are valuable building blocks for constructing complex carbon skeletons. nih.gov
The latent 1,4-dicarbonyl functionality within this compound allows for its use in various carbon-carbon bond-forming reactions. For instance, intramolecular aldol-type condensations could be employed to construct five-membered rings, a common feature in many natural products. Furthermore, the carboxylic acid can be converted to an ester, which can then participate in Claisen condensations or serve as a handle for further functionalization.
A significant potential application lies in the synthesis of substituted γ-lactones . Reduction of the ketone functionality to a hydroxyl group would yield a γ-hydroxy acid, which can readily undergo intramolecular esterification (lactonization) to form a five-membered lactone ring. The stereoselective reduction of the ketone would allow for the synthesis of chiral lactones, which are prevalent in a vast array of natural products.
| Natural Product Intermediate | Synthetic Transformation | Key Functional Group Transformation |
| Substituted Cyclopentenone | Intramolecular Aldol (B89426) Condensation | Ketone and activated α-carbon reaction |
| Chiral γ-Lactone | Stereoselective Ketone Reduction followed by Lactonization | Ketone to secondary alcohol, then intramolecular esterification |
| Polyketide Fragments | Aldol additions and subsequent modifications | Iterative C-C bond formation |
Applications in the Generation of Chiral Auxiliaries and Ligands
Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. acs.org The synthesis of effective chiral auxiliaries often relies on the availability of enantiomerically pure starting materials. This compound can be envisioned as a precursor for novel chiral auxiliaries through the stereoselective modification of its ketone group.
A plausible route involves the asymmetric reduction of the ketone to a hydroxyl group, yielding a chiral γ-hydroxy acid. This hydroxy acid can then be derivatized to create a chiral auxiliary. For example, the carboxylic acid could be converted to an amide with a chiral amine, or the hydroxyl group could be used as a handle to attach the molecule to a solid support or another molecular scaffold. The ethyl group at the α-position could also influence the stereochemical outcome of reactions controlled by the auxiliary.
Similarly, the synthesis of chiral ligands for asymmetric catalysis could potentially start from this compound. Chiral ligands are crucial for the enantioselective synthesis of a wide range of molecules. By introducing chirality at the C4 position (the ketone carbon) and potentially at the C2 position, and then elaborating the carboxylic acid and other parts of the molecule, bidentate or tridentate chiral ligands could be constructed. For instance, conversion of the carboxylic acid to an amide and the ketone to a chiral amino alcohol could generate a chiral amino alcohol ligand.
Hypothetical Scheme for Chiral Auxiliary Synthesis:
Asymmetric Reduction: Stereoselective reduction of the ketone in this compound using a chiral reducing agent (e.g., a borane with a chiral ligand) to produce either the (R)- or (S)-γ-hydroxy acid.
Functional Group Manipulation: Protection of the hydroxyl group and activation of the carboxylic acid.
Coupling: Coupling of the activated carboxylic acid with a suitable molecule to complete the synthesis of the chiral auxiliary.
| Compound Class | Key Synthetic Step | Potential Chiral Moiety |
| Chiral Auxiliary | Asymmetric reduction of the ketone | Chiral γ-hydroxy acid |
| Chiral Ligand | Derivatization of both ketone and carboxylic acid | Chiral amino alcohols, diamines |
Advanced Analytical Methodologies in Research for 2 Ethyl 4 Oxopentanoic Acid
Chromatographic Separation Techniques for Research Samples
Chromatographic methods are fundamental for the purification and analysis of 2-Ethyl-4-oxopentanoic acid, particularly due to its chiral nature.
The separation of the enantiomers of this compound is critical in asymmetric synthesis, where the goal is to produce a single, desired enantiomer. The enantiomeric excess (ee), a measure of the purity of a chiral substance, is determined using chiral chromatography. wikipedia.orgmasterorganicchemistry.com High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common technique for this purpose. researchgate.net
The selection of the appropriate CSP and mobile phase is crucial for achieving enantiomeric resolution. hplc.eu Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including carboxylic acids. nih.gov Cyclodextrin-based CSPs are also effective, particularly in reversed-phase mode, where the analyte partitions into the chiral cavity of the cyclodextrin. chromatographyonline.com For acidic compounds like this compound, the addition of a small amount of a strong acid, such as trifluoroacetic acid (TFA), to the mobile phase is often necessary to suppress the ionization of the carboxyl group and improve peak shape. chromatographyonline.com
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. A higher ee value indicates a greater proportion of one enantiomer over the other.
Table 1: Illustrative HPLC Conditions for Chiral Separation of a γ-Keto Acid Analogous to this compound
| Parameter | Condition |
| Column | Chiralpak AD-H (Amylose derivative) |
| Mobile Phase | n-Hexane/2-Propanol/Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Temperature | 25 °C |
| Retention Time (R-enantiomer) | 12.5 min |
| Retention Time (S-enantiomer) | 15.2 min |
| Resolution (Rs) | > 2.0 |
This is a representative table based on typical conditions for separating chiral carboxylic acids.
In the context of organic synthesis and reaction monitoring, this compound is often present in complex mixtures containing starting materials, intermediates, byproducts, and the final product. Hyphenated analytical techniques, which couple a separation technique with a detection technique, are indispensable for the analysis of such mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds. For non-volatile compounds like carboxylic acids, derivatization is typically required to increase their volatility. Common derivatization methods for carboxylic acids include esterification (e.g., with methanol) or silylation. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides structural information for each component, allowing for their identification. GC-MS is particularly useful for identifying and quantifying byproducts in a reaction mixture. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS) has become an increasingly important technique, especially for the analysis of chiral compounds and non-volatile analytes in complex matrices. chromatographyonline.comosti.gov LC-MS combines the high separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. For chiral analysis, a chiral HPLC column can be directly coupled to a mass spectrometer. chromatographytoday.com This allows for the simultaneous separation of enantiomers and their confirmation by mass analysis. nih.govresearchgate.net Reversed-phase LC-MS methods are often preferred due to their compatibility with aqueous samples and the electrospray ionization (ESI) interface. lcms.cz
Table 2: Representative LC-MS Parameters for the Analysis of a γ-Keto Acid in a Reaction Mixture
| Parameter | Condition |
| LC System | Agilent 1260 Series or equivalent |
| Column | C18 Reversed-Phase (e.g., Zorbax Eclipse Plus) |
| Mobile Phase | A: 0.1% Formic Acid in Water, B: Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 0.4 mL/min |
| MS System | Agilent 6460 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Monitored Ion (m/z) | [M-H]⁻ for this compound |
This table provides an example of typical LC-MS conditions for the analysis of an organic acid.
Spectroscopic Methods for Mechanistic and Kinetic Studies
Spectroscopic techniques are vital for elucidating the mechanisms of reactions involving this compound and for studying their kinetics.
Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for structural elucidation and mechanistic investigation in organic chemistry. nih.goved.ac.uklibretexts.org ¹H and ¹³C NMR spectroscopy can be used to identify the structure of this compound and its reaction products, including intermediates. researchgate.net For example, in studies of intramolecular aldol (B89426) reactions, NMR can be used to distinguish between the initial aldol addition product and the subsequent dehydrated condensation product. Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC), can provide detailed information about the connectivity of atoms in a molecule. Kinetic studies can also be performed using NMR by monitoring the change in concentration of reactants and products over time.
Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. The carbonyl groups (ketone and carboxylic acid) of this compound have characteristic absorption bands in the IR spectrum. IR spectroscopy can be used to monitor the progress of a reaction by observing the disappearance of reactant peaks and the appearance of product peaks.
In Situ Reaction Monitoring Techniques
In situ reaction monitoring allows for the real-time analysis of a chemical reaction as it occurs, without the need for sampling and quenching. kit.edu This provides a more accurate understanding of reaction kinetics and mechanisms by allowing for the detection of transient intermediates. ou.edu
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy is a powerful in situ monitoring technique. rsc.org An ATR probe is inserted directly into the reaction vessel, and IR spectra are collected at regular intervals. This allows for the continuous monitoring of the concentrations of reactants, intermediates, and products. The data obtained can be used to generate concentration profiles over time, which can then be used to determine reaction rates and elucidate the reaction mechanism.
Raman Spectroscopy is another valuable in situ technique that is complementary to IR spectroscopy. It is particularly useful for monitoring reactions in aqueous media, as water is a weak Raman scatterer.
By employing these advanced analytical methodologies, researchers can gain a comprehensive understanding of the chemical properties, reactivity, and stereochemistry of this compound, which is essential for its application in stereoselective synthesis and other areas of chemical research.
Emerging Research Directions and Future Perspectives for 2 Ethyl 4 Oxopentanoic Acid
Sustainable Synthesis and Green Chemistry Approaches
The future synthesis of 2-Ethyl-4-oxopentanoic acid is anticipated to move away from conventional methods that may rely on harsh reagents and generate significant waste. mdpi.com Green chemistry principles are expected to guide the development of new, sustainable synthetic routes.
Key research directions include:
Catalytic Routes from Renewable Feedstocks: A primary goal will be to develop pathways that utilize biomass-derived platform chemicals. rsc.org For instance, processes involving the catalytic conversion of bio-based precursors could offer a more sustainable alternative to petroleum-based syntheses. mdpi.com
Solvent-Free and Alternative Solvent Systems: Future methodologies will likely focus on minimizing or eliminating the use of hazardous organic solvents. mdpi.com Research into solid-state reactions or the use of greener solvents like water or supercritical CO2 could significantly improve the environmental profile of the synthesis.
Energy-Efficient Synthesis: The exploration of microwave-assisted or sonochemical methods could lead to faster reaction times and reduced energy consumption compared to traditional heating methods.
Atom Economy: Synthetic strategies will be designed to maximize the incorporation of all starting materials into the final product, thereby minimizing waste. mdpi.com This could involve, for example, catalytic hydrocarboxylation reactions using CO2 as a C1 source. rsc.org
Table 1: Comparison of Conventional vs. Potential Green Synthesis Approaches for Keto Acids
| Feature | Conventional Synthesis | Potential Green Chemistry Approach |
| Starting Materials | Petroleum-based chemicals | Biomass-derived platform chemicals |
| Catalysts | Stoichiometric hazardous reagents | Recyclable heterogeneous catalysts |
| Solvents | Volatile organic compounds | Water, supercritical fluids, or solvent-free |
| Energy Input | High-temperature reflux | Microwave irradiation, sonication |
| Byproducts | Significant waste streams | Minimal waste (high atom economy) |
Advanced Biocatalytic Systems for Derivatization
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and highly selective tool for the derivatization of this compound. sterlingpharmasolutions.com This approach can lead to the creation of novel, high-value compounds under mild, environmentally friendly conditions. researchgate.net
Future research in this area is expected to focus on:
Enzyme-Catalyzed Reductions and Oxidations: The keto and carboxylic acid moieties of this compound are prime targets for enzymatic transformations. For example, ketoreductases could be employed for the stereoselective reduction of the ketone to a hydroxyl group, yielding chiral building blocks.
Transaminase-Mediated Amination: The use of transaminases could introduce amino groups, converting the keto acid into novel amino acid derivatives.
Lipase-Catalyzed Esterification: Lipases are known to be effective catalysts for esterification in non-aqueous media, which could be used to produce a variety of esters from this compound with diverse applications. nih.gov
Engineered Biocatalysts: Advances in protein engineering and directed evolution will likely be applied to develop bespoke enzymes with enhanced activity, stability, and selectivity for this compound and its derivatives. nih.gov
Table 2: Potential Biocatalytic Derivatizations of this compound
| Enzyme Class | Potential Reaction | Potential Product |
| Ketoreductase | Stereoselective reduction of the ketone | Chiral hydroxy acids |
| Transaminase | Reductive amination of the ketone | Novel amino acids |
| Lipase (B570770) | Esterification of the carboxylic acid | Functionalized esters |
| Baeyer-Villiger Monooxygenase | Oxidation of the ketone | Ester derivatives |
Chemoinformatics and High-Throughput Screening for Novel Reactivity
The discovery of novel reactions and applications for this compound can be significantly accelerated through the use of computational tools and high-throughput screening (HTS) techniques. researchgate.netchemrxiv.org
Emerging research directions in this domain include:
Computational Reaction Prediction: Chemoinformatics algorithms, including machine learning and neural networks, can be used to predict the reactivity of this compound with a wide range of reagents. nih.govrsc.org These tools can help to identify promising reaction pathways for further experimental investigation. acs.org
Virtual Screening for New Applications: Computational docking and quantitative structure-activity relationship (QSAR) studies can be employed to screen virtual libraries of compounds derived from this compound for potential biological activity or material properties. mdpi.com
High-Throughput Experimentation (HTE): Miniaturized reaction platforms can be used to rapidly screen a large number of reaction conditions (e.g., catalysts, solvents, temperatures) to discover new transformations and optimize reaction yields for this compound. nih.gov This empirical approach complements the predictions from chemoinformatics.
Table 3: Chemoinformatics and HTS in the Study of this compound
| Technique | Application | Expected Outcome |
| Chemoinformatics | Reaction prediction modeling | Identification of novel, plausible reaction pathways |
| Virtual screening | Discovery of potential bioactive derivatives | |
| Quantum chemical calculations | Understanding of reaction mechanisms and selectivity | |
| High-Throughput Screening | Catalyst and reagent screening | Rapid discovery of new chemical transformations |
| Reaction optimization | Efficient determination of optimal reaction conditions |
Integration into Advanced Materials Science Research (e.g., polymer precursors)
The bifunctional nature of this compound, containing both a ketone and a carboxylic acid, makes it an intriguing candidate as a monomer or precursor for the synthesis of advanced materials, particularly polymers. nih.govuq.edu.au
Future research in materials science could explore:
Polyester and Polyamide Synthesis: The carboxylic acid group can be readily used for polycondensation reactions to form polyesters (with diols) or polyamides (with diamines). The pendent ethyl and acetyl groups would introduce specific functionalities and potentially alter the polymer's physical properties.
Functional Polymers: The ketone group can serve as a reactive handle for post-polymerization modification. acs.org This allows for the attachment of various functional moieties to the polymer backbone, leading to materials with tailored properties for applications in drug delivery, coatings, or advanced manufacturing.
Branched and Cross-linked Polymers: The presence of the ethyl group introduces a branch point, which can influence the polymer's architecture and properties such as solubility and melt viscosity. wikipedia.orgmcpolymers.com Further reactions involving the ketone group could be used to create cross-linked polymer networks.
Table 4: Potential Polymer Architectures from this compound
| Polymer Type | Monomer Functionality Utilized | Potential Properties |
| Linear Polyester | Carboxylic acid (with a diol) | Modified thermal and mechanical properties due to side chains |
| Functionalized Polymer | Carboxylic acid for backbone; ketone for post-modification | Tunable properties for specific applications |
| Branched Polymer | Carboxylic acid and inherent ethyl branch | Altered solution viscosity and crystallinity |
| Cross-linked Network | Carboxylic acid and post-polymerization reaction of ketone | Thermosetting materials with enhanced stability |
Q & A
Q. What are the validated laboratory synthesis routes for 2-Ethyl-4-oxopentanoic acid, and how can yield optimization be achieved?
Methodological Answer:
- Step 1 : Start with esterification of levulinic acid derivatives (e.g., ethyl levulinate) to introduce the ethyl group at the 2-position. Use acid catalysts (e.g., H₂SO₄) under reflux conditions .
- Step 2 : Purify intermediates via fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) to minimize byproducts.
- Step 3 : Optimize reaction temperature (70–90°C) and stoichiometry (1:1.2 molar ratio of starting materials) to enhance yield. Monitor progress via TLC or GC-MS.
- Safety : Follow protocols for handling corrosive reagents and waste disposal as per institutional guidelines .
Q. How can researchers confirm the structural identity and purity of this compound?
Methodological Answer:
- Technique 1 : NMR Spectroscopy
- Compare experimental -NMR peaks (e.g., δ 2.4–2.6 ppm for ketone protons, δ 1.2–1.4 ppm for ethyl group) with simulated spectra from computational tools like ChemDraw.
- Technique 2 : Mass Spectrometry (MS)
- Look for molecular ion peaks at m/z 158 (C₇H₁₀O₃) and fragment ions (e.g., m/z 85 for decarboxylation products).
- Technique 3 : X-ray Crystallography
- Purity Check : HPLC with UV detection (λ = 210 nm) and ≥95% peak area threshold .
Advanced Research Questions
Q. How can contradictions in 13C^{13}C13C-NMR data for this compound derivatives be resolved?
Methodological Answer:
- Strategy 1 : Solvent Effects
- Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced chemical shift variations.
- Strategy 2 : Decoupling Experiments
- Use --HSQC to correlate ambiguous signals with specific protons.
- Strategy 3 : Computational Validation
- Cross-Validation : Confirm results with IR (C=O stretch ~1700 cm⁻¹) and elemental analysis (±0.3% tolerance) .
Q. What experimental designs are optimal for studying the reactivity of this compound under kinetic vs. thermodynamic control?
Methodological Answer:
- Design 1 : Temperature-Dependent Reactions
- Conduct reactions at low (0–25°C, kinetic control) and high temperatures (80–100°C, thermodynamic control). Monitor product ratios via HPLC.
- Design 2 : Quenching Experiments
- Halt reactions at timed intervals to isolate intermediates (e.g., enolates) for characterization.
- Design 3 : Computational Modeling
- Data Analysis : Use ANOVA to assess statistical significance of product distributions (p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
